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molecular formula C19H38O2 B1616144 Isodecyl 3,5,5-trimethylhexanoate CAS No. 59231-35-5

Isodecyl 3,5,5-trimethylhexanoate

Cat. No. B1616144
M. Wt: 298.5 g/mol
InChI Key: KJMXWSCWFWQVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05711939

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and isodecyl alcohol (mixture of methyl branched primary decanols from Hoechst) was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar)=148°-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9])[CH2:3][C:4]([OH:6])=[O:5].[CH2:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]>>[CH2:12]([O:5][C:4](=[O:6])[CH2:3][CH:2]([CH3:1])[CH2:7][C:8]([CH3:10])([CH3:9])[CH3:11])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(=O)O)CC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1.3 mbar)=148°-154° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC(C)C)OC(CC(CC(C)(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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